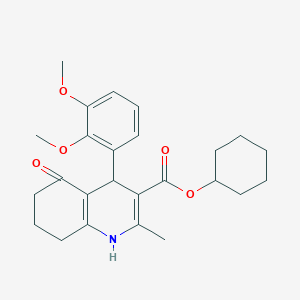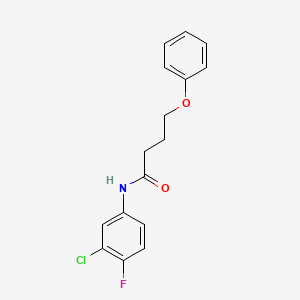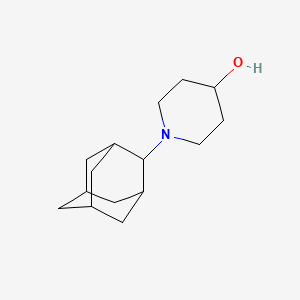
4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-4, and it is a member of the thiol-containing triazole family of compounds.
作用機序
The mechanism of action of CP-4 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CP-4 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. CP-4 has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
CP-4 has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CP-4 can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. CP-4 has also been shown to possess antioxidant properties and protect cells from oxidative stress. In animal studies, CP-4 has been shown to possess anti-inflammatory properties and reduce the severity of inflammation in various models of inflammation. CP-4 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of CP-4 is its relatively simple synthesis method, which makes it readily available for scientific research. CP-4 is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of CP-4 is its low solubility in water, which can make it difficult to work with in aqueous solutions. CP-4 also has limited stability in acidic or basic conditions, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of CP-4. One direction is the further exploration of its potential applications in medicine, agriculture, and material science. CP-4 has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another direction is the development of novel CP-4 derivatives with improved properties such as solubility and stability. Finally, the development of new synthetic methods for CP-4 could lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of CP-4 involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. The hydrazone is then reacted with methoxymethyl chloride to form 4-cyclopentyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The yield of the reaction is typically around 50-60%, and the compound is obtained as a white crystalline solid.
科学的研究の応用
CP-4 has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CP-4 has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, CP-4 has been shown to possess insecticidal and fungicidal properties, and it has been studied for its potential use as a pesticide. In material science, CP-4 has been studied for its potential use as a precursor for the synthesis of novel materials such as metal-organic frameworks (MOFs).
特性
IUPAC Name |
4-cyclopentyl-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-13-6-8-10-11-9(14)12(8)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVMHJMABATWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
![2-[methyl(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethanol](/img/structure/B5161243.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)


![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)

![2-[(3-methylbenzoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5161304.png)
![7-[(4-phenyl-1-piperazinyl)carbonyl]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B5161336.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)
